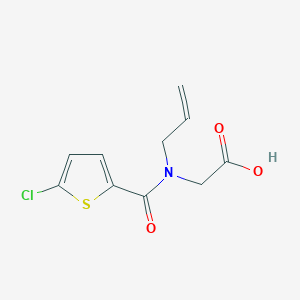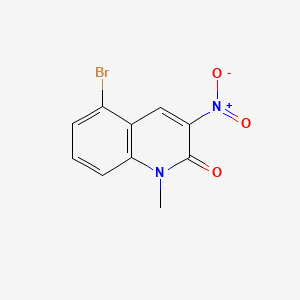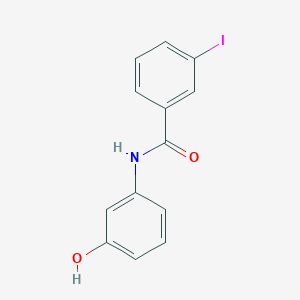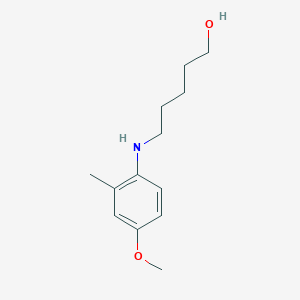
5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol is an organic compound that features a methoxy group, a methyl group, and an amino group attached to a phenyl ring, which is further connected to a pentanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol typically involves the reaction of 4-methoxy-2-methylaniline with a suitable pentanol derivative under controlled conditions. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate the reduction process. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 5-((4-Methoxy-2-methylphenyl)amino)pentan-2-one.
Reduction: Formation of 5-((4-Methoxy-2-methylphenyl)amino)pentan-1-amine.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
科学的研究の応用
5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream metabolic pathways.
類似化合物との比較
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: Similar structure but with different substituents on the phenyl ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylamino group instead of a pentanol chain.
Uniqueness
5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pentanol chain provides additional flexibility and potential for further functionalization compared to similar compounds.
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
5-(4-methoxy-2-methylanilino)pentan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-11-10-12(16-2)6-7-13(11)14-8-4-3-5-9-15/h6-7,10,14-15H,3-5,8-9H2,1-2H3 |
InChIキー |
SNCDXOLNOQHLCP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)NCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



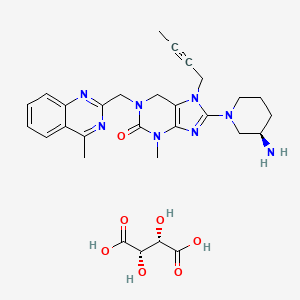
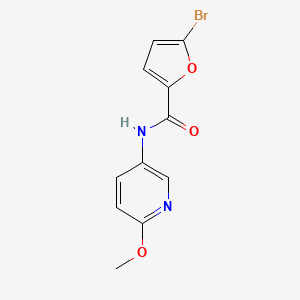
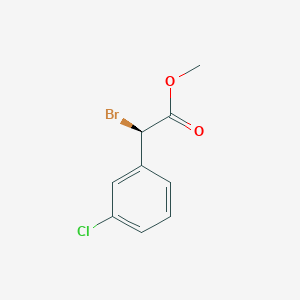


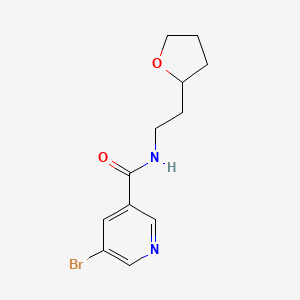
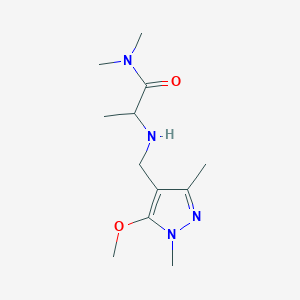
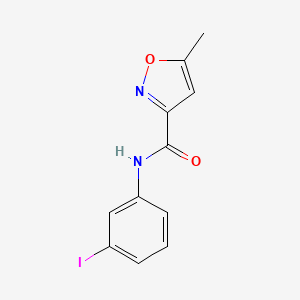
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
